molecular formula C19H21FN4O3S B2964289 2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-oxoacetamide CAS No. 897452-92-5

2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-oxoacetamide

Cat. No. B2964289
CAS RN: 897452-92-5
M. Wt: 404.46
InChI Key: JZFAQNFLMVEANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H21FN4O3S and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • A study by Yurttaş, L., et al. (2015) involved the synthesis of new derivatives similar to your compound and evaluated their antimicrobial and anticholinesterase activities. They found significant antifungal activity against Candida parapsilosis (Yurttaş et al., 2015).

Microwave-Assisted Synthesis and Biological Activities

  • Başoğlu, S., et al. (2013) conducted microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties with structures similar to your compound. They found good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).

Synthesis and Microbial Studies

  • Patel, N., and Agravat, S. N. (2007) synthesized new pyridine derivatives and screened them for antibacterial and antifungal activities. Their results demonstrated efficacy against various bacterial and fungal strains (Patel & Agravat, 2007).

Design, Synthesis, and Pharmacological Evaluation

  • Shukla, K., et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to your compound, as glutaminase inhibitors. They found that some analogs retained the potency of BPTES and presented an opportunity to improve aqueous solubility (Shukla et al., 2012).

Synthesis of Various Derivatives Incorporating Thiazolyl Moiety

  • Raslan, M., et al. (2016) explored the reaction of N-(5-acetyl-4-methylthiazol-2-yl)-2-cyanoacetamide with various compounds, leading to the formation of pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives. These compounds were confirmed through spectral data (Raslan et al., 2016).

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c1-13(25)23-8-10-24(11-9-23)19(27)17(26)21-7-6-16-12-28-18(22-16)14-2-4-15(20)5-3-14/h2-5,12H,6-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFAQNFLMVEANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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